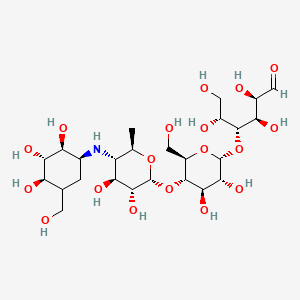
Dihydroacarbose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroacarbose is a compound belonging to the class of organic compounds known as aminocyclitol glycosides. These compounds contain an aminocyclitol moiety glycosidically linked to a carbohydrate moiety. This compound is a derivative of acarbose, a microbial secondary metabolite that exhibits strong inhibitory activity against alpha-D-glucosidases such as sucrase and maltase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydroacarbose involves the reductive coupling of 4,6-dideoxy-4-amino-11,61-anhydro-21,31,22,32,62,23,33-hepta-O-benzyl-4,6-dideoxy-beta-maltotriose and 2,3,4-tris(benzyloxy)-5-(trityloxymethyl)cyclohexanone using sodium cyanoborohydride . The reaction conditions typically involve the use of trifluoroacetic anhydride, dimethyl sulfoxide, and triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroacarbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Dihydroacarbose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.
Biology: this compound is studied for its potential effects on carbohydrate metabolism and enzyme inhibition.
Industry: this compound can be used in the development of enzyme inhibitors and as a reference compound in pharmaceutical research.
Wirkmechanismus
Dihydroacarbose exerts its effects by inhibiting alpha-D-glucosidases, enzymes responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, this compound reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Vergleich Mit ähnlichen Verbindungen
Acarbose: Acarbose is a closely related compound with similar inhibitory activity against alpha-D-glucosidases.
Miglitol: Another alpha-glucosidase inhibitor used in managing diabetes.
Voglibose: A third alpha-glucosidase inhibitor with similar applications.
Uniqueness: Dihydroacarbose is unique due to its specific structure and the presence of an aminocyclitol moiety glycosidically linked to a carbohydrate moiety. This structure contributes to its strong inhibitory activity against alpha-D-glucosidases, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85382-75-8 |
|---|---|
Molekularformel |
C25H45NO18 |
Molekulargewicht |
647.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C25H45NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h4,7-27,29-40H,2-3,5-6H2,1H3/t7-,8?,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
BJUUWTJVTADRIC-CNFUEUFMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3CC([C@H]([C@@H]([C@H]3O)O)O)CO |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3CC(C(C(C3O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
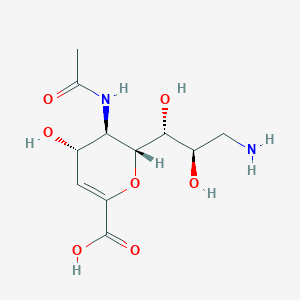

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
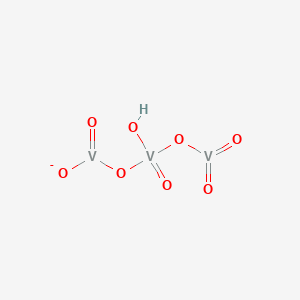
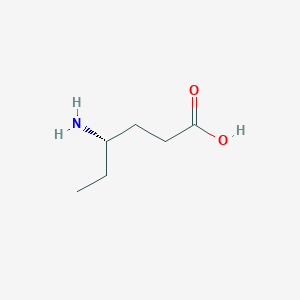
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
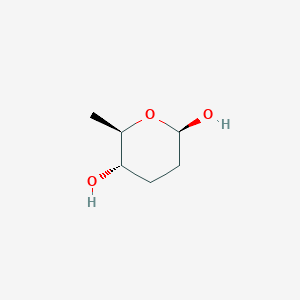
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
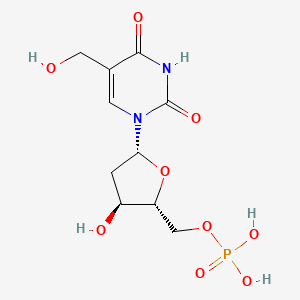
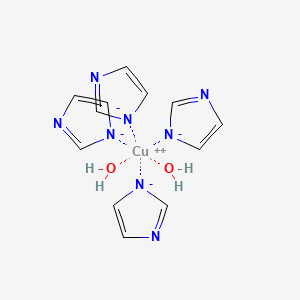
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
